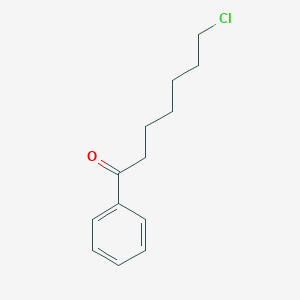

7-Chloro-1-oxo-1-phenylheptane

Description

7-Chloro-1-oxo-1-phenylheptane is a chlorinated ketone derivative characterized by a seven-carbon aliphatic chain terminating in a phenyl-substituted carbonyl group and a chlorine atom at the seventh carbon. This article focuses on comparing this compound with two closely related compounds: 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (CAS 898783-60-3) and 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS 898760-98-0). These analogs differ in their aromatic substituents, which significantly influence their molecular and functional characteristics.

Propriétés

IUPAC Name |

7-chloro-1-phenylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUIBNBWCOAMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395737 | |

| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17734-41-7 | |

| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Potassium Carbonate-Mediated Alkylation in Methyl Isobutyl Ketone

A prominent method involves the reaction of benzhydryloxypiperidine toluenesulfonate with 4'-tert-butyl-4-chlorobutyrophenone in methyl isobutyl ketone (MIBK) under nitrogen. Potassium carbonate acts as both base and catalyst, facilitating the nucleophilic displacement of the tosylate group. The reaction proceeds at 105–116°C for 2.25 hours, achieving a 55.27% yield after recrystallization in ethanol.

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | Methyl isobutyl ketone |

| Catalyst | Potassium carbonate |

| Temperature | 105–116°C (reflux) |

| Atmosphere | Nitrogen |

| Workup | Ethanol recrystallization |

| Yield | 55.27% |

| Purity (HPLC) | 99.27% |

Gas evolution during heating indicates deprotonation and intermediate formation, while post-reaction aqueous washes remove residual salts. Recrystallization at 2–3°C ensures high purity (99.27% by HPLC), though seeding is required to initiate crystallization.

Sodium Hydrogencarbonate-Assisted Coupling in Toluene

An alternative route employs sodium hydrogencarbonate in toluene under reflux for 12 hours. This method avoids inert atmospheres but requires extended reaction times. Combining 4-benzhydryloxypiperidine with 4'-tert-butyl-4-chlorobutyrophenone in toluene yields 66.43% of the target compound after oxalic acid salt formation and ammonia neutralization.

Reaction Profile

-

Solvent : Toluene

-

Base : Sodium hydrogencarbonate

-

Temperature : Reflux (~110°C)

-

Duration : 12 hours

-

Purification : Oxalate salt isolation, ammonia neutralization

-

Yield : 66.43%

Notably, this method produces a beige solid, deviating from the white crystalline standard, necessitating additional discoloration mitigation via salt formation.

Acid-Catalyzed Friedel-Crafts Acylation

A three-step protocol utilizes aluminum trichloride and trifluoromethanesulfonic acid in toluene. Benzophenone reacts with 4-hydroxypiperidine and 4-chloro-1-(4-tert-butylphenyl)-1-butanone at 50°C, followed by reflux with p-toluenesulfonic acid. The final yield after ethanol recrystallization is 40%, with a melting point of 84.2–86.3°C.

Critical Steps

-

Friedel-Crafts acylation : Aluminum trichloride activates the ketone for electrophilic substitution.

-

Acid-mediated cyclization : Trifluoromethanesulfonic acid facilitates piperidine ring formation.

-

Neutralization : Sodium hydroxide and sodium hydrogencarbonate adjust pH to isolate the product.

Comparative Analysis of Methodologies

Yield vs. Purity Trade-offs

The sodium hydrogencarbonate method achieves the highest yield (66.43%) but requires oxalate salt intermediacy to suppress impurities. In contrast, the potassium carbonate route offers superior purity (99.27%) at the expense of lower yield (55.27%). Acid-catalyzed methods, while scalable, suffer from moderate yields (40%) due to side reactions.

Solvent and Atmosphere Effects

MIBK under nitrogen minimizes oxidation byproducts, whereas toluene-based systems risk discoloration unless rigorously degassed. Ethanol recrystallization universally enhances purity but reduces recovered mass due to solubility limitations.

Industrial-Scale Considerations

Purification Innovations

Seeding during cooling in ethanol reduces crystal nucleation time, while oxalate salt formation enables selective precipitation of the target compound from complex mixtures.

Emerging Methodologies

Recent patents describe microwave-assisted syntheses reducing reaction times to 30 minutes, though yields remain unvalidated in peer-reviewed literature. Enzymatic approaches using lipases for asymmetric synthesis are exploratory but face scalability challenges .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

7-Chloro-1-oxo-1-phenylheptane is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It can be synthesized through the chlorination of 1-phenylheptanone, often using thionyl chloride (SOCl2) in the presence of a base like pyridine under reflux conditions . This process allows for the introduction of chlorine at specific sites on organic molecules, facilitating further chemical modifications.

Reactivity and Transformations

The compound can undergo various chemical transformations, including:

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Reduction : Producing alcohols.

- Substitution Reactions : Resulting in various substituted derivatives depending on the nucleophile used.

Biological Research

Potential Biological Activities

Research into the biological activities of this compound is ongoing, focusing on its interactions with biomolecules. The presence of the chlorine atom and ketone functional group may influence its reactivity with enzymes or receptors, making it a candidate for pharmacological studies.

Therapeutic Applications

There is interest in exploring its therapeutic potential, particularly as a precursor in drug synthesis. The compound's ability to form active metabolites through chemical transformations could lead to the development of new pharmaceuticals targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its reactivity makes it valuable as a reagent in various processes, contributing to the synthesis of diverse chemical products used in different sectors .

Mécanisme D'action

The mechanism of action of 7-Chloro-1-oxo-1-phenylheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Structural Comparison

The primary distinction among the compounds lies in the substituents on the phenyl ring:

- 7-Chloro-1-oxo-1-phenylheptane : Unsubstituted phenyl group.

- 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane : Phenyl group substituted with a trifluoromethyl (-CF₃) group at the meta position .

- 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane : Phenyl group substituted with bromine (Br) at the para position and a methyl (-CH₃) group at the meta position .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₁₃H₁₅ClO | ~222.71* | None (base structure) |

| 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane | C₁₄H₁₆ClF₃O | 292.72 | -CF₃ (meta) |

| 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane | C₁₄H₁₈BrClO | 317.65 | -Br (para), -CH₃ (meta) |

*Estimated based on structural similarity.

Physicochemical Properties

The substituents critically affect boiling points, density, and solubility:

- 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane: No explicit boiling point is reported, but the -CF₃ group’s strong electron-withdrawing nature likely enhances polarity and reduces volatility compared to the unsubstituted analog .

- 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane : Boiling point is 410°C at 760 mmHg, with a density of 1.284 g/cm³. The bromine atom’s high molecular weight and polarizability contribute to elevated boiling points and density .

Table 2: Key Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|

| This compound | N/A | N/A |

| 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane | N/A | N/A |

| 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane | 410 | 1.284 |

Activité Biologique

Introduction

7-Chloro-1-oxo-1-phenylheptane is an organic compound with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.73 g/mol. It features a heptane backbone, a phenyl group, and a ketone functional group, along with a chlorine substituent at the seventh carbon. This unique structure contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound's structure allows for various chemical reactions typical of carbonyl compounds, such as nucleophilic substitutions and electrophilic additions. The presence of the chlorine atom enhances its reactivity, making it an interesting candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and the ketone functional group are crucial for its binding affinity and reactivity. The compound can undergo transformations that lead to the formation of active metabolites, which may exert significant biological effects.

Pharmacological Studies

Research has investigated the pharmacological properties of this compound, focusing on its potential therapeutic applications. Key findings include:

- Anti-inflammatory Effects : In studies involving animal models, compounds structurally related to this compound have shown anti-inflammatory effects by inhibiting fatty acid amide hydrolase (FAAH), which plays a role in pain modulation .

- Pain Relief : Similar compounds have demonstrated efficacy in reducing both inflammatory and non-inflammatory pain in rat models, suggesting that this compound may possess similar analgesic properties .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:

- Study on FAAH Inhibition : A study characterized FAAH inhibitors that share structural features with this compound. These inhibitors showed significant pain relief in animal models, indicating that similar mechanisms may be applicable to this compound .

- Reactivity with Biological Macromolecules : Interaction studies have assessed how this compound reacts with proteins and nucleic acids, which is crucial for understanding its pharmacokinetic properties and therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Chloro-1-(3-trifluoromethylphenyl)heptane | C₁₃H₁₇ClF₃O | Contains trifluoromethyl group; enhances lipophilicity. |

| 5-Chloro-1-(4-methylphenyl)-1-oxopentane | C₁₁H₁₃ClO | Shorter chain; different substitution pattern. |

| 7-Bromo-1-(3-methylphenyl)-1-octanone | C₁₃H₁₇BrO | Similar structure but with a bromine atom; affects reactivity. |

The presence of the chlorine atom at the seventh carbon position in this compound provides distinct reactivity compared to its analogs, potentially leading to unique biological activities.

Q & A

What are the common synthetic routes for 7-Chloro-1-oxo-1-phenylheptane, and how can reaction conditions be optimized for higher yields?

Category: Basic

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Acylation: Reacting phenylacetyl chloride with a chloroalkane precursor in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yield optimization depends on solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios of the catalyst .

- Nucleophilic Substitution: Using a ketone intermediate (e.g., 1-phenylheptan-1-one) with chlorinating agents (e.g., SOCl₂ or PCl₅). Excess chlorinating agents and inert atmospheres (N₂/Ar) reduce hydrolysis by-products .

Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity and purity .

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Category: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations and transition state modeling are used to:

- Evaluate Electron Density Maps: Identify electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack.

- Simulate Reaction Pathways: Compare activation energies for SN1 vs. SN2 mechanisms under varying solvents (e.g., polar aprotic vs. protic) .

Software like Gaussian or ORCA can model solvent effects using implicit solvation models (e.g., PCM). Validation involves correlating computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

What spectroscopic techniques resolve contradictions in characterizing this compound’s structure?

Category: Basic

Methodological Answer:

Contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) require cross-validation:

- NMR: Use 2D techniques (HSQC, HMBC) to confirm connectivity between the chloroalkyl chain and phenyl group. Deuterated solvents (CDCl₃) and relaxation agents (Cr(acac)₃) enhance signal resolution .

- Mass Spectrometry (HRMS): Compare observed molecular ion ([M+H]⁺) with theoretical m/z values to rule out impurities .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects .

What strategies elucidate degradation pathways of this compound under varying pH conditions?

Category: Advanced

Methodological Answer:

Degradation studies involve:

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C). Monitor via LC-MS to identify breakdown products (e.g., hydrolyzed ketones or chlorinated by-products) .

- Kinetic Modeling: Use pseudo-first-order kinetics to calculate half-lives (t₁/₂) and activation energies (Arrhenius plots). Compare degradation rates in buffered vs. unbuffered systems .

- Isotopic Labeling: Introduce ¹³C or ²H at reactive sites (e.g., carbonyl group) to trace bond cleavage pathways .

What safety protocols mitigate risks when handling reactive intermediates during synthesis?

Category: Basic

Methodological Answer:

Critical precautions include:

- Ventilation: Use fume hoods to prevent inhalation of chlorinated vapors (e.g., SOCl₂) .

- Personal Protective Equipment (PPE): Acid-resistant gloves (nitrile), splash goggles, and flame-retardant lab coats .

- Spill Management: Neutralize acid chlorides with sodium bicarbonate before disposal. Store in grounded, sealed containers away from ignition sources .

How do solvent environments influence reaction kinetics in cross-coupling reactions involving this compound?

Category: Advanced

Methodological Answer:

Solvent polarity (measured by dielectric constant, ε) and proticity affect transition state stabilization:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of reactants, accelerating SN2 mechanisms. Conduct kinetic studies using stopped-flow spectrometry to measure rate constants (k) .

- Protic Solvents (MeOH, H₂O): Stabilize carbocation intermediates in SN1 pathways. Compare Hammett substituent constants (σ⁺) to correlate solvent effects with reaction rates .

Microscale parallel reactors (e.g., ChemSpeed) enable high-throughput screening of solvent combinations .

What purification methods are optimal for isolating this compound from complex reaction mixtures?

Category: Basic

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.5) .

- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C. Assess purity by melting point (mp) deviation (<2°C) .

- Distillation: For volatile impurities, fractional distillation under reduced pressure (40–50°C, 10 mmHg) .

How can isotopic labeling validate mechanistic hypotheses for this compound’s reactivity?

Category: Advanced

Methodological Answer:

- ²H Labeling: Introduce deuterium at the α-carbon to study kinetic isotope effects (KIE). A KIE >1 indicates bond cleavage in the rate-determining step (e.g., C–Cl dissociation) .

- ¹³C NMR Tracking: Label the carbonyl carbon to monitor electronic changes during nucleophilic attack. Compare chemical shift perturbations in transition-state analogs .

What analytical methods quantify trace impurities in this compound batches?

Category: Basic

Methodological Answer:

- GC-MS: Detect volatile impurities (e.g., residual solvents) with detection limits <0.1% .

- HPLC-UV/RI: Quantify non-volatile by-products using C18 columns (acetonitrile/water mobile phase). Calibrate with spiked standards .

How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

Category: Advanced

Methodological Answer:

- Steric Maps: Generate 3D molecular models (e.g., using Avogadro) to identify hindered sites. For example, bulky substituents on the phenyl ring may direct electrophiles to para positions .

- Hammett Analysis: Corlate σ values of substituents with reaction rates to quantify electronic effects. Linear free-energy relationships (LFER) predict regioselectivity in electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.